1-Methyl-2alpha-phenylcyclopropan-1beta-ol
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Overview
Description
1-Methyl-2alpha-phenylcyclopropan-1beta-ol is an organic compound with the molecular formula C10H12O. It consists of a cyclopropane ring substituted with a methyl group and a phenyl group, along with a hydroxyl group attached to the cyclopropane ring. This compound is known for its unique structural properties and reactivity, making it a valuable subject of study in various scientific fields .
Preparation Methods
The synthesis of 1-Methyl-2alpha-phenylcyclopropan-1beta-ol typically involves the cyclopropanation of styrene derivatives. One common method is the reaction of styrene with diazomethane in the presence of a catalyst such as copper or rhodium. The reaction conditions often include low temperatures and an inert atmosphere to prevent side reactions. Industrial production methods may involve more scalable processes, such as the use of continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-Methyl-2alpha-phenylcyclopropan-1beta-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding alkane using hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Scientific Research Applications
1-Methyl-2alpha-phenylcyclopropan-1beta-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects, such as anti-inflammatory or anticancer agents.
Mechanism of Action
The mechanism by which 1-Methyl-2alpha-phenylcyclopropan-1beta-ol exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The compound’s reactivity allows it to participate in a range of chemical reactions, making it a versatile tool in synthetic chemistry.
Comparison with Similar Compounds
1-Methyl-2alpha-phenylcyclopropan-1beta-ol can be compared to other cyclopropane derivatives, such as:
Cyclopropylmethanol: Similar in structure but lacks the phenyl group, resulting in different reactivity and applications.
Phenylcyclopropane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
1-Phenyl-2-methylcyclopropane: Similar structure but different substitution pattern, leading to variations in chemical behavior and applications.
Properties
IUPAC Name |
(1R,2S)-1-methyl-2-phenylcyclopropan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-10(11)7-9(10)8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3/t9-,10+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCOYFSPJKUQSEK-VHSXEESVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(C[C@H]1C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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